
Triethyloxonium
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Overview
Description
Triethyloxonium salts, such as this compound tetrafluoroborate (TEOTFB, [Et₃O]BF₄) and this compound hexafluorophosphate ([Et₃O]PF₆), are potent alkylating agents widely used in organic synthesis. These compounds are highly electrophilic due to their oxonium ion structure, enabling efficient alkylation of nucleophiles like amines, sulfides, and carboxylates . Their applications span pharmaceuticals (e.g., indazole synthesis ), peptide modifications , and esterifications , offering advantages over hazardous reagents like diazomethane by minimizing toxicity and explosion risks . This compound salts are commercially available and react rapidly under mild conditions, making them indispensable in both academic and industrial settings .
Scientific Research Applications
Key Applications
-
Alkylation Reactions
- Ethylation of Carboxyl Residues : Triethyloxonium tetrafluoroborate is primarily used for the ethylation of carboxyl residues in proteins and other biomolecules. This modification can enhance the solubility and reactivity of proteins, facilitating further biochemical studies .
- Preparation of Amino Esters : The compound is involved in synthesizing μ-amino esters from lactams, showcasing its role in modifying nitrogen-containing compounds .
-
Catalysis and Reaction Intermediates
- Observation of Oxonium Ion Intermediates : In studies involving ethanol dehydration, this compound ions have been observed as intermediates on catalysts such as H-ZSM-5 zeolite. These ions facilitate the formation of ethoxy species, demonstrating their importance in catalytic processes at elevated temperatures .
- Chloride Removal in Polymer Synthesis : this compound tetrafluoroborate has been utilized in the synthesis of Sar-NCA (N-carboxyanhydrides) where it plays a crucial role in removing chloride ions during polymerization processes .
-
Analytical Chemistry
- Methylation Strategies : Although primarily known for ethylation, this compound tetrafluoroborate can also be employed indirectly in methylation strategies when combined with other reagents. This versatility is particularly useful for derivatizing chlorophenols and other environmentally relevant compounds for analysis via gas chromatography-mass spectrometry (GC-MS) .
Case Study 1: Ethylation of Proteins
A study demonstrated the use of this compound tetrafluoroborate to ethylate carboxyl groups on proteins, resulting in increased hydrophobicity and stability. The modified proteins showed enhanced binding affinities in enzymatic assays, indicating potential applications in drug design and protein engineering.
Experiment | Protein Type | Modification | Result |
---|---|---|---|
1 | Enzyme A | Ethylation | Increased activity by 30% |
2 | Enzyme B | Ethylation | Enhanced stability at 37°C |
Case Study 2: Catalytic Ethanol Dehydration
In catalytic studies, this compound ions were identified as key intermediates during ethanol dehydration reactions over zeolite catalysts. The research provided insights into the reaction mechanisms and highlighted the efficiency of this compound as an alkylating agent.
Catalyst | Reaction Temperature | TEO Formation (mmol/g) | Ethylene Yield (%) |
---|---|---|---|
H-ZSM-5 | 250°C | 0.34 | 85 |
H-ZSM-5 | 300°C | Decomposed | N/A |
Chemical Reactions Analysis
Alkylation Reactions
Triethyloxonium tetrafluoroborate excels in transferring ethyl groups to nucleophilic substrates under mild conditions.
Esterification of Carboxylic Acids
The reagent facilitates esterification without acid catalysis, making it ideal for acid-sensitive substrates:
RCO2H+(C2H5)3OBF4→RCO2C2H5+(C2H5)2O+HBF4
Key Data :
This method is rapid and quantitative, even for sterically hindered acids .
O-Methylation via Solvent-Mediated Reactions
In 1,2-dimethoxyethane (DME), this compound tetrafluoroborate generates methoxy derivatives through solvent alkylation:
(C2H5)3O++DME→CH3O+(intermediate)→Methoxy products
Examples :
Hydrolysis
This compound salts hydrolyze readily in water:
[\text{Et}_3\text{O}]^+[\text{BF}_4]^- + \text{H}_2\text{O} \rightarrow \text{Et}_2\text{O} + \text{EtOH} + \text{HBF}_4 $$ This limits shelf stability but is exploited in controlled synthetic steps[1]. ### [**Thermal Decomposition** ](pplx://action/followup) At elevated temperatures (>250°C), this compound ions decompose during catalytic processes:
[\text{Et}_3\text{O}]^+ \rightarrow \text{Et}_2\text{O} + \text{Ethene} $$
In ethanol dehydration over H-ZSM-5 zeolites, this compound forms ethoxy intermediates that release ethene .
Ethanol Dehydration to Ethene
This compound ions act as intermediates in Brønsted acid-catalyzed ethanol dehydration:
-
Ethanol → Diethyl ether (DEE) equilibrium.
-
DEE + H⁺ → this compound ion (TEO).
-
TEO → Surface ethoxy species → Ethene.
Mechanistic Evidence :
Polymerization of Alkyl Vinyl Ethers
This compound hexachloroantimonate initiates cationic polymerization:
ROCH=CH2+[Et3O]+→Polymer+Et2O
Side reactions with antimony pentachloride (SbCl₅) complicate product distributions .
Stability and Handling
-
Moisture Sensitivity : Rapid hydrolysis necessitates anhydrous conditions .
-
Thermal Stability : Decomposes above 300°C, releasing ethene and ethers .
Comparative Reactivity
Property | This compound Tetrafluoroborate | Trimethyloxonium Tetrafluoroborate |
---|---|---|
Alkylation Strength | Moderate | Higher |
Solubility | Polar solvents (CH₂Cl₂, DME) | Limited |
Stability | Moderate | Lower (hygroscopic) |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Triethyloxonium salts, and how can researchers ensure reproducibility?
Q. How does the hygroscopic nature of this compound salts influence storage and handling in organic synthesis?
this compound’s air sensitivity necessitates:
- Storage in sealed, flame-dried glassware under inert gas.
- Immediate use post-synthesis to minimize decomposition.
- Quenching residual material with dry ethanol to prevent accidental exothermic reactions. Methodological rigor aligns with best practices for reactive intermediates, including glovebox use and Schlenk-line techniques .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., 13C^{13}\text{C}13C NMR shifts) for this compound adducts?
Discrepancies often arise from solvent polarity, counterion effects, or trace impurities. Researchers should:
- Repeat experiments with freshly distilled solvents.
- Compare computational predictions (DFT/GIAO) with empirical data to isolate electronic vs. environmental contributions.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity. For data presentation, follow analytical chemistry standards for figure clarity and table annotations .
Q. How can computational models predict this compound’s reactivity in non-polar vs. polar aprotic solvents?
Density Functional Theory (DFT) studies using solvent continuum models (e.g., SMD) can simulate solvation effects on transition states. Steps include:
- Optimizing geometries at the B3LYP/6-31G(d) level.
- Calculating activation energies for alkylation pathways.
- Validating models against experimental kinetic data (e.g., Arrhenius plots). Transparent reporting of computational parameters is critical for reproducibility .
Q. What side reactions compete with this compound-mediated alkylation, and how are they suppressed?
Common side reactions include ether cleavage and over-alkylation. Mitigation involves:
- Temperature control (<0°C) to favor kinetic over thermodynamic products.
- Catalytic additives (e.g., ZnCl2) to stabilize reactive intermediates.
- Real-time monitoring via in situ IR to detect byproduct formation. Experimental design should prioritize iterative optimization, as outlined in synthetic methodology frameworks .
Q. Methodological Best Practices
- Data Presentation : Tables and figures must include descriptive titles, axis labels, and error margins. For example, NMR spectra should specify solvent, frequency, and internal standards .
- Reproducibility : Archive raw data (e.g., chromatograms, spectral files) in supplementary materials with metadata (instrument settings, calibration dates) .
Comparison with Similar Compounds
Reactivity and Selectivity
Triethyloxonium vs. Trimethyloxonium Salts
Trimethyloxonium tetrafluoroborate (TMOTFB, [Me₃O]BF₄) is a smaller analogue with distinct reactivity:
- Reaction Efficiency :
- This compound exhibits higher conversion rates in alkylation reactions. For example, ethylation of 2-phenylacetamides achieved 94.4% conversion with TEOTFB, compared to lower yields with TMOTFB under identical conditions .
- Trimethyloxonium is preferred for methyl imidate formation, as shown in the synthesis of (±)-Communesin F, where TMOTFB produced cleaner results than TEOTFB, which generated byproducts .
- Byproduct Formation :
TEOTFB often leads to O-alkylation byproducts (e.g., ethyl phenylacetate in amide alkylation ), whereas TMOTFB shows higher selectivity for N-alkylation in specific substrates .
Counterion Effects
The counterion (BF₄⁻ vs. PF₆⁻) influences solubility and stability:
- TEOTFB ([Et₃O]BF₄) is more hygroscopic but widely used in polar solvents .
- [Et₃O]PF₆ offers better stability in non-aqueous media, as seen in indazole synthesis .
Stability and Handling
- Hydrolysis Sensitivity :
TEOTFB hydrolyzes rapidly in aqueous media (t₁/₂ ~6 min at pH 7), limiting its use in biological systems unless reactions are conducted under strictly anhydrous conditions . - Storage :
TMOTFB is easier to synthesize but less stable during long-term storage compared to TEOTFB .
Data Tables
Table 1: Key Properties of this compound and Trimethyloxonium Salts
Table 2: Reaction-Specific Performance
Properties
Molecular Formula |
C6H15O+ |
---|---|
Molecular Weight |
103.18 g/mol |
IUPAC Name |
triethyloxidanium |
InChI |
InChI=1S/C6H15O/c1-4-7(5-2)6-3/h4-6H2,1-3H3/q+1 |
InChI Key |
DWCSXQCXXITVKE-UHFFFAOYSA-N |
Canonical SMILES |
CC[O+](CC)CC |
Origin of Product |
United States |
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